パントプラゾールN-オキシド

概要

説明

Pantoprazole N-Oxide is a derivative of pantoprazole, a proton pump inhibitor commonly used to treat conditions like gastroesophageal reflux disease and Zollinger-Ellison syndrome Pantoprazole N-Oxide is formed through the oxidation of pantoprazole and is characterized by the presence of an N-oxide functional group

科学的研究の応用

Pantoprazole N-Oxide has several scientific research applications:

Chemistry: Used as a model compound to study oxidation reactions and the stability of N-oxide functional groups.

Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.

Medicine: Explored for its potential as a therapeutic agent with improved pharmacokinetic properties compared to pantoprazole.

作用機序

Target of Action

Pantoprazole N-Oxide primarily targets the (H+, K+)-ATPase enzyme at the secretory surface of gastric parietal cells . This enzyme is crucial for the final step in gastric acid production. By binding to this enzyme, Pantoprazole N-Oxide effectively suppresses the production of stomach acid .

Mode of Action

Pantoprazole N-Oxide exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production. It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This interaction leads to the inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of Pantoprazole N-Oxide to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion .

Biochemical Pathways

Pantoprazole N-Oxide affects several biochemical pathways. It has been shown to increase autophagosomes formation and affect autophagic flux depending on the pH conditions . It specifically elevates SQSTM1 protein levels by increasing SQSTM1 transcription via NFE2L2 activation . Pantoprazole N-Oxide also disrupts protein degradation systems, leading to the accumulation of undegraded poly-ubiquitinated proteins .

Result of Action

The molecular and cellular effects of Pantoprazole N-Oxide’s action include the inhibition of cell viability or growth and induced cell death in a dose- and time-dependent manner . It has been shown to arrest the G0/G1 cyclic phase, increase TUNEL positivity, caspase-3 and PARP cleavage, and alter pro and anti-apoptotic proteins . It also induces ROS levels and depolarizes mitochondria, leading to increased cytosolic cytochrome c level .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Pantoprazole N-Oxide. For instance, the pH conditions can affect the compound’s interaction with its targets and any resulting changes . Moreover, the synthesis of Pantoprazole Sodium, a related compound, has been shown to be influenced by environmental factors, suggesting that similar factors could also affect Pantoprazole N-Oxide .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Pantoprazole N-Oxide typically involves the oxidation of pantoprazole. One common method employs m-chloroperoxybenzoic acid (MCPBA) as the oxidizing agent in a dichloromethane solvent. The reaction proceeds under mild conditions, usually at room temperature, to yield Pantoprazole N-Oxide with high purity .

Industrial Production Methods: Industrial production of Pantoprazole N-Oxide follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the formation of by-products. The use of environmentally benign solvents and reagents is also considered to make the process more sustainable .

化学反応の分析

Types of Reactions: Pantoprazole N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

Reduction: Reduction reactions can revert Pantoprazole N-Oxide back to pantoprazole.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions:

Oxidation: m-Chloroperoxybenzoic acid in dichloromethane.

Reduction: Hydrogenation using palladium on carbon as a catalyst.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

Oxidation: Pantoprazole sulfone.

Reduction: Pantoprazole.

Substitution: Various substituted pyridine derivatives.

類似化合物との比較

- Omeprazole N-Oxide

- Lansoprazole N-Oxide

- Rabeprazole N-Oxide

Comparison: Pantoprazole N-Oxide is unique due to its specific structural features and the presence of the difluoromethoxy group, which enhances its chemical stability and pharmacokinetic properties. Compared to other N-oxide derivatives, Pantoprazole N-Oxide exhibits a higher binding affinity to the (H+, K+)-ATPase enzyme, making it a more potent inhibitor of gastric acid secretion .

生物活性

Pantoprazole N-Oxide, a metabolite of the proton pump inhibitor (PPI) pantoprazole, has garnered attention in pharmacological research due to its potential biological activities and implications in clinical settings. This article explores the biological activity of Pantoprazole N-Oxide, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Overview of Pantoprazole and Its Metabolites

Pantoprazole is primarily used to treat gastroesophageal reflux disease (GERD) and other acid-related disorders by inhibiting gastric acid secretion. It achieves this by irreversibly binding to the H+, K+-ATPase enzyme in gastric parietal cells, effectively blocking the final step of acid production . Pantoprazole N-Oxide is one of its metabolites, formed through hepatic metabolism, and it is essential to understand its biological activity as it may influence the efficacy and safety profile of pantoprazole.

Pharmacokinetics

The pharmacokinetic profile of Pantoprazole N-Oxide indicates that it has a shorter half-life than pantoprazole itself. After oral administration of pantoprazole, peak plasma concentrations are reached within 2-3 hours with a bioavailability of about 77% . The metabolism primarily occurs in the liver via the cytochrome P450 system, leading to various metabolites including Pantoprazole N-Oxide.

Table 1: Pharmacokinetic Parameters of Pantoprazole and Its Metabolites

| Parameter | Pantoprazole | Pantoprazole N-Oxide |

|---|---|---|

| Bioavailability | 77% | Not well-defined |

| Peak Plasma Concentration (Cmax) | ~2.5 μg/mL | Not well-defined |

| Time to Peak (tmax) | 2-3 hours | Not well-defined |

| Half-Life | ~1 hour | Shorter than pantoprazole |

Biological Activity and Case Studies

Research into the biological activity of Pantoprazole N-Oxide has been limited; however, it has been implicated in various studies focusing on drug interactions and safety profiles. For example:

- Case Study on Drug Interactions : A study examined the interaction between pantoprazole and clopidogrel, noting that metabolites like Pantoprazole N-Oxide could potentially alter the pharmacodynamics of clopidogrel by affecting its activation through CYP enzymes .

- Safety Profile Assessment : In a clinical trial assessing the safety of pantoprazole in patients with cardiovascular conditions, researchers noted that metabolites such as Pantoprazole N-Oxide were monitored for their potential effects on drug efficacy and adverse reactions .

Research Findings

Recent studies have explored the implications of metabolites like Pantoprazole N-Oxide in various therapeutic contexts:

- Antimicrobial Activity : While not directly studied for antimicrobial properties, related compounds with similar structures have shown activity against Mycobacterium tuberculosis . This raises questions about whether Pantoprazole N-Oxide might exhibit any antimicrobial effects, warranting further investigation.

- Quality Control in Pharmaceutical Manufacturing : The presence of impurities like Pantoprazole N-Oxide during the synthesis of pantoprazole highlights the importance of monitoring such metabolites to ensure drug safety and efficacy.

特性

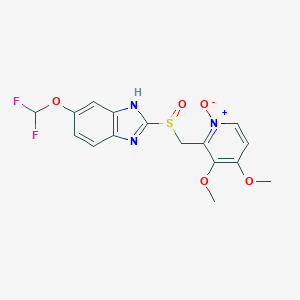

IUPAC Name |

6-(difluoromethoxy)-2-[(3,4-dimethoxy-1-oxidopyridin-1-ium-2-yl)methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N3O5S/c1-24-13-5-6-21(22)12(14(13)25-2)8-27(23)16-19-10-4-3-9(26-15(17)18)7-11(10)20-16/h3-7,15H,8H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHJURHFGXQKOST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=[N+](C=C1)[O-])CS(=O)C2=NC3=C(N2)C=C(C=C3)OC(F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00635351 | |

| Record name | 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfinyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953787-60-5 | |

| Record name | Pantoprazole N-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=953787-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(Difluoromethoxy)-2-[(3,4-dimethoxy-1-oxo-1lambda~5~-pyridin-2-yl)methanesulfinyl]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00635351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。